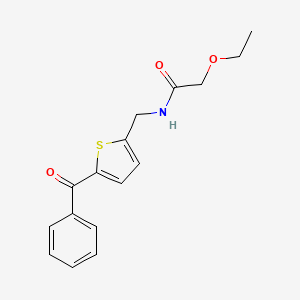

N-((5-benzoylthiophen-2-yl)methyl)-2-ethoxyacetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of benzoylthiophene, which is a type of aromatic ketone . It’s likely that this compound, like other benzoylthiophenes, has gained significant attention in the fields of chemistry and biology.

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For example, one method involves the reaction of bis(methylthio)methylene derivatives with o-phenylenediamine in refluxing ethanol .科学研究应用

Organic Synthesis

N-((5-benzoylthiophen-2-yl)methyl)-2-ethoxyacetamide: is a valuable intermediate in organic synthesis. Its thiophene moiety is a critical component in the construction of complex molecules due to its stability and electronic properties. This compound can be used to synthesize various biologically active molecules, including pharmaceuticals and agrochemicals. The benzoyl group in the compound provides an aromatic platform that can undergo further functionalization, making it a versatile building block for medicinal chemists .

Drug Development

The structural motif of thiophene is common in many drugs due to its bioactive properties. Compounds like N-((5-benzoylthiophen-2-yl)methyl)-2-ethoxyacetamide can be used as precursors for the development of new therapeutic agents. For instance, modifications of this compound could lead to the discovery of new anti-inflammatory or anticancer drugs, as thiophene derivatives are known to exhibit these pharmacological activities .

Material Science

In material science, thiophene derivatives are utilized for their conductive properties. N-((5-benzoylthiophen-2-yl)methyl)-2-ethoxyacetamide could be a precursor for the synthesis of organic semiconductors, which are essential for the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). These materials are pivotal in advancing flexible electronics and improving display technologies .

Corrosion Inhibition

Thiophene derivatives are known to act as corrosion inhibitors, particularly in industrial applications. The compound could be explored for its potential to prevent corrosion in metal alloys, which is crucial for extending the lifespan of machinery and infrastructure. Its application in this field could lead to more durable and cost-effective solutions for corrosion control .

Biological Studies

The compound’s potential biological activity makes it an interesting candidate for biological studies. It could be used to investigate the biological pathways and mechanisms of action of thiophene derivatives. This research could provide insights into how these compounds interact with biological systems, leading to the development of new diagnostic tools or treatments .

Analytical Chemistry

In analytical chemistry, N-((5-benzoylthiophen-2-yl)methyl)-2-ethoxyacetamide can be used as a standard or reagent in various chemical analyses. Its well-defined structure allows for its use in spectroscopic studies to understand molecular interactions and properties. It could also serve as a calibration standard for chromatographic methods, aiding in the quantification of thiophene derivatives in complex mixtures .

These applications demonstrate the versatility and importance of N-((5-benzoylthiophen-2-yl)methyl)-2-ethoxyacetamide in scientific research. Its potential extends across multiple fields, from drug discovery to material science, showcasing its value as a multifunctional compound. If you need further details or have specific questions about any of these applications, feel free to ask!

Antimicrobial and Antifungal Agents

The thiophene ring is a common feature in many antimicrobial and antifungal agents. Derivatives of N-((5-benzoylthiophen-2-yl)methyl)-2-ethoxyacetamide can be synthesized to explore their efficacy as antimicrobial and antifungal compounds. These derivatives could potentially lead to the development of new treatments for infections caused by resistant strains of bacteria and fungi .

Neuroprotective Agents

Thiophene derivatives have shown promise as neuroprotective agents. Modifying N-((5-benzoylthiophen-2-yl)methyl)-2-ethoxyacetamide could yield compounds that protect nerve cells from damage or degeneration. This application is particularly relevant in the context of diseases such as Alzheimer’s and Parkinson’s, where neuroprotection could significantly impact the quality of life for patients .

作用机制

Target of Action

It is known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activities . These compounds have shown a variety of biological effects, indicating that they may interact with multiple targets.

Mode of Action

Thiophene derivatives have been known to exhibit a range of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities exhibited by thiophene derivatives , it can be inferred that this compound may influence multiple biochemical pathways.

Result of Action

Based on the known biological activities of thiophene derivatives , it can be inferred that this compound may have potential therapeutic effects in various disease contexts.

属性

IUPAC Name |

N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-2-20-11-15(18)17-10-13-8-9-14(21-13)16(19)12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQOMTDGMPUMIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC1=CC=C(S1)C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-benzoylthiophen-2-yl)methyl)-2-ethoxyacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-dichloro-3-[(4-methoxybenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2449424.png)

![2-[(1-Naphthyloxy)methyl]-1h-benzimidazole](/img/structure/B2449428.png)

amine](/img/structure/B2449431.png)

![2-(4-(Azepan-1-ylsulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2449435.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2449436.png)

![3-[2-[(Dimethylsulfamoylamino)methyl]phenyl]thiophene](/img/structure/B2449440.png)

![N-(2,4-dimethylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2449442.png)

![1-(tert-butyl)-4-(1-(2-(4-ethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2449444.png)